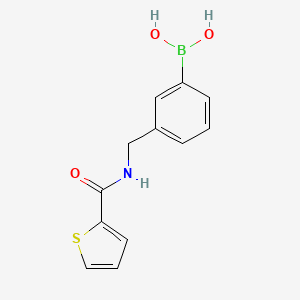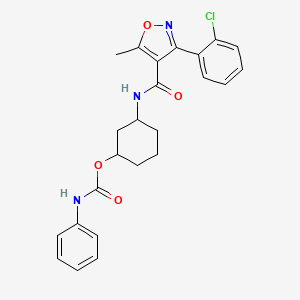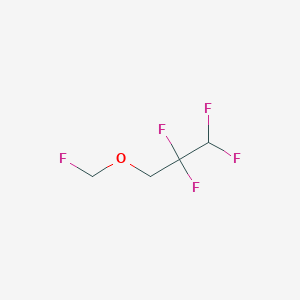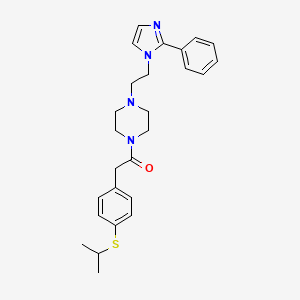![molecular formula C14H7F3N3NaO2 B2836452 5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酸钠盐 CAS No. 1147198-16-0](/img/structure/B2836452.png)
5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1147198-16-0 . It has a molecular weight of 329.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. One efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . This arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1 . This indicates the presence of a sodium ion, a phenyl group, a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a carboxylate group in the molecule.Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 329.21 . The InChI code provides information about its molecular structure .科学研究应用
Antitumor Scaffold
PP derivatives exhibit promising antitumor activity. Researchers have focused on their synthesis and functionalization to enhance their anticancer potential. These compounds can serve as scaffolds for designing novel drugs targeting cancer cells .
Enzymatic Inhibition
PP compounds have been investigated for their enzymatic inhibitory activity. By targeting specific enzymes, they may play a role in modulating cellular processes. Further studies could lead to the development of enzyme-specific inhibitors for therapeutic applications .
Photophysical Properties
PPs possess significant photophysical properties, making them valuable in material science. Their rigid, planar structure contributes to their optical behavior, which can be harnessed for applications such as sensors, imaging agents, and optoelectronic devices .
Estrogen Receptor Modulation
Interestingly, PP derivatives have been used to distinguish between the activities of estrogen receptors (ERα and ERβ). These receptors play opposing roles in tumor cell growth, with ERα enhancing and ERβ suppressing proliferation. PP-based compounds may aid in understanding and modulating estrogen receptor signaling .
Cell Proliferation Inhibition
A specific derivative of PP, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has demonstrated potent inhibition of cell proliferation in certain cancer cell lines. Its crystal structure has been determined, providing insights into its mechanism of action .
PERK Inhibition
PP-based compounds have been explored as inhibitors of the protein kinase PERK (protein kinase RNA-like endoplasmic reticulum kinase). PERK is implicated in tumor development and cancer cell survival. One such compound, GSK2606414, shows promise as an orally effective and selective PERK inhibitor .
作用机制
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
属性
IUPAC Name |
sodium;5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAXUMCYZTDGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)
![3-[(3-Methoxybenzyl)oxy]-2-methylquinoline](/img/structure/B2836379.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide](/img/structure/B2836387.png)



![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)